N-ethyl-2-[(7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-yl)amino]-N-methylacetamide
Description
N-ethyl-2-[(7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-yl)amino]-N-methylacetamide is a complex organic compound with a unique structure that includes a benzothiepin ring system
Properties
IUPAC Name |
N-ethyl-2-[(7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-yl)amino]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-4-18(2)16(19)11-17-14-6-5-9-21-15-8-7-12(20-3)10-13(14)15/h7-8,10,14,17H,4-6,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJJNJAFFVGKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)CNC1CCCSC2=C1C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[(7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-yl)amino]-N-methylacetamide typically involves multiple steps. One common approach is to start with the formation of the benzothiepin ring system, followed by the introduction of the methoxy group and the amino substituent. The final steps involve the ethylation and methylation of the acetamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[(7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-yl)amino]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-ethyl-2-[(7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-yl)amino]-N-methylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-2-[(7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-yl)amino]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. This interaction is often mediated by the compound’s unique structure, which allows it to fit into the active sites of target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiepin derivatives and related heterocyclic compounds with similar structural features. Examples include:
N-ethyl-2-[(7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-yl)amino]-N-methylacetamide analogs: These compounds have slight modifications to the benzothiepin ring or the substituents, resulting in different properties and activities.
Other benzothiepin derivatives: Compounds with different functional groups attached to the benzothiepin ring, which can alter their chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the benzothiepin ring system. This structure confers distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
